An In-depth Technical Guide to 3-Nitrobenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-Nitrobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzoic acid, an aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. Its chemical reactivity, governed by the presence of both a deactivating nitro group and a meta-directing carboxyl group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic transformations of 3-nitrobenzoic acid, intended to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
The physicochemical properties of 3-nitrobenzoic acid are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [1][2] |
| Molecular Weight | 167.12 g/mol | [3][4] |
| Appearance | Off-white to yellowish-white crystalline solid | [1][2][3] |
| Melting Point | 139-141 °C | [5] |
| Boiling Point | Decomposes | [3] |
| Density | 1.49 g/cm³ | [1] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform. | [1][5] |
| pKa | 3.47 | [1][2] |
Structural Information
The structural identifiers and spectral data for 3-nitrobenzoic acid are detailed in the following tables, offering insights into its molecular architecture and aiding in its characterization.
| Identifier | Value | Reference(s) |
| IUPAC Name | 3-nitrobenzoic acid | [3] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)O | [3] |
| InChI | InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) | [3][4] |
| InChIKey | AFPHTEQTJZKQAQ-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | δ ~7.7 (t), 8.4-8.5 (m), 8.9 (s), 11.7 (s, broad, COOH) |
| ¹³C NMR | δ ~125, 128, 130, 135, 148, 165 (C=O) |
| IR (cm⁻¹) | ~3100 (O-H stretch, broad), 1700 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch) |
| Mass Spec (m/z) | 167 (M+), 151, 121, 105, 77 |
Key Chemical Reactions and Experimental Protocols
3-Nitrobenzoic acid undergoes a variety of chemical transformations, primarily involving the carboxylic acid and nitro functional groups. The following sections provide detailed experimental protocols for some of its key reactions.
Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid
The synthesis of 3-nitrobenzoic acid is typically achieved through the electrophilic aromatic substitution of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The carboxylic acid group directs the incoming nitro group to the meta position.
Materials:
-
Benzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
Procedure:
-
In a flask, carefully add 10 mL of concentrated sulfuric acid to 5.0 g of benzoic acid with stirring. Cool the mixture in an ice bath to below 10 °C.
-
Separately, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature below 15 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain purified 3-nitrobenzoic acid.
Caption: Workflow for the synthesis of 3-Nitrobenzoic Acid.
Fischer Esterification of 3-Nitrobenzoic Acid
The carboxylic acid group of 3-nitrobenzoic acid can be readily esterified, for example, with methanol (B129727) in the presence of an acid catalyst to form methyl 3-nitrobenzoate.[6]
Materials:
-
3-Nitrobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2.0 g of 3-nitrobenzoic acid in 20 mL of anhydrous methanol.
-
Carefully add 1 mL of concentrated sulfuric acid dropwise to the solution while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 50 g of crushed ice.
-
Extract the aqueous mixture with an organic solvent (3 x 20 mL).
-
Combine the organic extracts and wash successively with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 3-nitrobenzoate.
Caption: Workflow for Fischer Esterification of 3-Nitrobenzoic Acid.
Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid
The nitro group of 3-nitrobenzoic acid can be reduced to an amino group to form 3-aminobenzoic acid, a valuable intermediate in the synthesis of dyes and pharmaceuticals. A common and effective reducing agent for this transformation is sodium dithionite (B78146).
Materials:
-
3-Nitrobenzoic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Glacial acetic acid (CH₃COOH)
-
Ice
-
Distilled water
Procedure:
-
In a beaker, dissolve 5.0 g of 3-nitrobenzoic acid in 50 mL of 10% ammonium hydroxide solution.
-
Warm the solution gently to about 50-60 °C.
-
In a separate beaker, prepare a solution of 15 g of sodium dithionite in 50 mL of warm water.
-
Slowly add the sodium dithionite solution to the 3-nitrobenzoic acid solution with constant stirring. The color of the solution should change.
-
After the addition is complete, continue to stir the mixture for another 15-20 minutes.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution by adding glacial acetic acid dropwise until the precipitation of 3-aminobenzoic acid is complete (check with pH paper to ensure it is near the isoelectric point, around pH 4-5).
-
Collect the precipitated product by vacuum filtration, wash with a small amount of cold water, and dry.
Caption: Workflow for the reduction of 3-Nitrobenzoic Acid.
Safety Information
3-Nitrobenzoic acid is a chemical that should be handled with appropriate safety precautions. It can cause skin and eye irritation.[7][8][9] In case of contact, rinse the affected area thoroughly with water.[8][9] It is harmful if swallowed.[7] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[7][9] Work in a well-ventilated area or under a fume hood.[7]
Conclusion
3-Nitrobenzoic acid is a foundational chemical intermediate with a rich and varied chemistry. A thorough understanding of its properties, structure, and reactivity is essential for its effective utilization in the synthesis of more complex molecules. This guide has provided a detailed overview of these aspects, including practical experimental protocols for its key transformations, to support the endeavors of researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. asianpubs.org [asianpubs.org]
- 2. prepchem.com [prepchem.com]
- 3. aragen.com [aragen.com]
- 4. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
